![molecular formula C19H17NO5 B2708374 [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 474922-65-1](/img/structure/B2708374.png)
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
A study by Vetica et al. (2016) introduced a highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines as substrates. This process, catalyzed by a secondary amine, yielded a new class of 4-aminoisochromanones with excellent cis-stereoselectivities and enantiomeric excesses, demonstrating the compound's utility in asymmetric synthesis (Vetica, Fronert, Puttreddy, Rissanen, & Enders, 2016).
Heterocyclic Compound Synthesis
Shaabani et al. (2019) developed a novel, efficient, and environmentally friendly approach for the synthesis of biologically important bis-heterocyclic oxazepine-quinazolinone derivatives. This method involves a one-pot three-component reaction without using any catalyst, showcasing the versatility of related chemical structures in synthesizing complex heterocyclic compounds (Shaabani, Shaabani, Kučeráková, & Dušek, 2019).
Tautomeric Equilibrium Studies
Luliński et al. (2007) explored the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. Their findings contribute to the understanding of the dynamic equilibrium and tautomerization processes in related compounds, offering insights into the reactivity and stability of these molecules (Luliński, Madura, Serwatowski, Szatyłowicz, & Zachara, 2007).
Drug Polymorphism
Katrincic et al. (2009) utilized solid-state characterization methods to study a dimorphic pharmaceutical compound, highlighting the importance of polymorph selection in drug development. This research emphasizes the compound's role in understanding and selecting the appropriate polymorphic form for pharmaceutical applications (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-formylbenzoate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .
Propiedades
IUPAC Name |
[1-(4-acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12(22)15-7-9-17(10-8-15)20-18(23)13(2)25-19(24)16-5-3-14(11-21)4-6-16/h3-11,13H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRDWQUMGEQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)
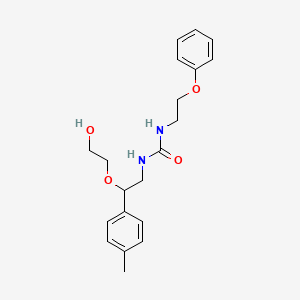
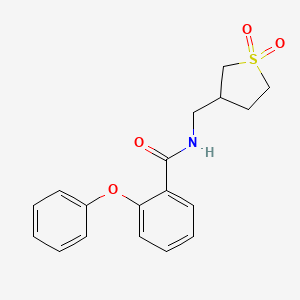
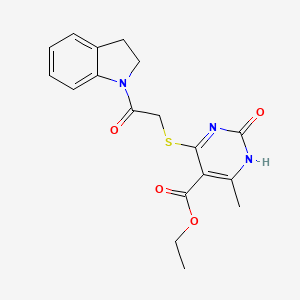

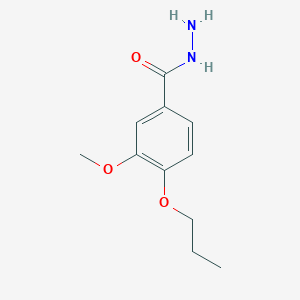
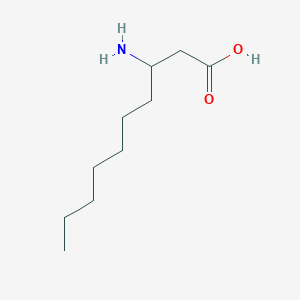
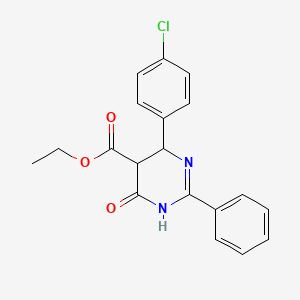
![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2708312.png)
![N-(3,4-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708314.png)
